ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a synthetic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, linked via a carbonylamino group to a benzoate ester. Its synthesis typically involves coupling reactions, as seen in analogs from the literature (e.g., copper-mediated arylations in ) .
Properties
IUPAC Name |
ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-18-10-9-13(17-18)14(19)16-12-7-5-11(6-8-12)15(20)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDPGSZKILBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the acylation of the resulting ester with 1-ethylpyrazole-3-carbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrazole-Based Bioactive Derivatives
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) ():
- Structural Differences: These compounds replace the ethyl group on the pyrazole with benzoyl and phenyl substituents.
- Bioactivity : Derivatives 4c and 4e exhibited near-standard antioxidant and anti-inflammatory activity . The target compound’s ethyl substituent could modulate electron-donating/withdrawing effects, altering receptor binding compared to benzoyl/phenyl analogs.
Resin Cement Co-Initiators
Ethyl 4-(dimethylamino)benzoate ():
- Functional Group Impact: The dimethylamino group in this analog enhances electron-donating capacity, leading to higher polymerization efficiency (degree of conversion = 78%) compared to 2-(dimethylamino)ethyl methacrylate (65%) .
- Comparison: The target compound’s pyrazole carbonyl group is less electron-donating than dimethylamino, which may reduce reactivity in resin systems. However, its aromatic pyrazole core could improve thermal stability in polymers.
Fluorinated and Carbamoyl Derivatives
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38) ():
- Synthesis Efficiency : Yielded 58% via iodonium salt-mediated coupling . The target compound’s simpler structure (lacking fluorine) may improve synthetic accessibility but reduce metabolic stability.
Data Table: Key Properties of Analogous Compounds
Research Implications
- Medicinal Chemistry : The ethyl group in the target compound may offer a balance between bioavailability and metabolic resistance compared to bulkier (benzoyl) or polar (carbamoyl) analogs .
- Materials Science: While less reactive than dimethylamino-substituted benzoates in resin systems, the pyrazole core could confer UV stability in coatings .
- Synthetic Optimization : Copper-mediated coupling () and iodonium salt methods () provide viable routes for scaling production .
Biological Activity
Ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 288.30 g/mol. The compound features a pyrazole moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing pyrazole structures. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain pyrazoline derivatives exhibited IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, indicating their potency compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 10c | HCT-116 | 5.55 | |
| Compound 10c | MCF-7 | 2.86 | |
| Doxorubicin | HCT-116 | 5.23 | |
| Doxorubicin | MCF-7 | 4.17 |
The structure–activity relationship (SAR) analysis indicated that the presence of an aryl bulky group enhances the anticancer activity of these compounds, emphasizing the importance of the pyrazole scaffold in their design .
Antimicrobial Activity
In addition to anticancer properties, this compound and related compounds have demonstrated antimicrobial activity. Research indicates that certain pyrazole derivatives exhibit selective inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (μM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | |
| Compound B | Enterococcus faecalis | 62.5 |
The mechanism of action for these compounds appears to involve inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .
Case Study 1: Anticancer Efficacy
A study published in Scientific Reports examined the efficacy of a series of pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through activation of caspase pathways .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The study found that certain derivatives were effective in reducing biofilm formation, suggesting potential applications in treating chronic infections associated with biofilms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
